molecular formula C20H13Cl2N3O3S B1254393 N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide

N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide

Cat. No. B1254393
M. Wt: 446.3 g/mol
InChI Key: GYDOEUQAVKHYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide is a member of benzamides.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Thienopyrimidine derivatives, including compounds structurally related to N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide, have been explored for their antimicrobial and anti-inflammatory properties. These compounds have demonstrated significant activity against fungi, bacteria, and inflammation, making them potential candidates for medicinal applications in these areas (Tolba et al., 2018).

Cancer Research

  • Some thieno[3,2-d]pyrimidine derivatives exhibit potent antiproliferative activities against various cancer cell lines, such as PC3, MDA-MB-231, A549, and HeLa. These compounds have been shown to induce cell death via apoptosis and can arrest cell growth in the sub-G1 phase, suggesting their potential as cytotoxic agents for cancer treatment (Toolabi et al., 2019).

Antitumor Activity

  • Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity, displaying significant inhibition against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This highlights their potential application in developing new antitumor drugs (Hafez & El-Gazzar, 2017).

Aldose Reductase Inhibitors

  • 2,4-Dioxo-thienopyrimidin-1-acetic acids with benzyl moieties have shown potent aldose reductase inhibitory activity. Some compounds from this category displayed promising results in vitro, indicating their potential use in the treatment of complications related to diabetes, such as cataracts and neuropathy (Ogawva et al., 1993).

Antinociceptive and Anti-inflammatory Properties

  • Certain thiazolopyrimidine derivatives have shown significant antinociceptive and anti-inflammatory activities. These compounds, including ones structurally similar to N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide, could potentially be developed as novel analgesic and anti-inflammatory agents (Selvam et al., 2012).

properties

Molecular Formula

C20H13Cl2N3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide

InChI

InChI=1S/C20H13Cl2N3O3S/c21-13-7-14(22)9-15(8-13)23-18(26)12-3-1-11(2-4-12)10-25-19(27)17-16(5-6-29-17)24-20(25)28/h1-9H,10H2,(H,23,26)(H,24,28)

InChI Key

GYDOEUQAVKHYAM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=O)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide
Reactant of Route 6
N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide

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